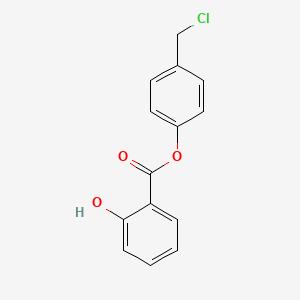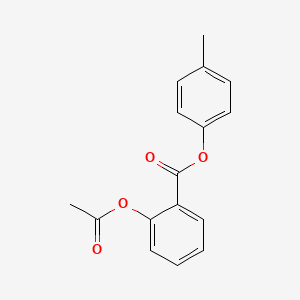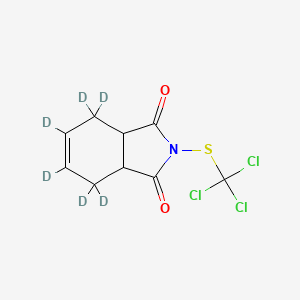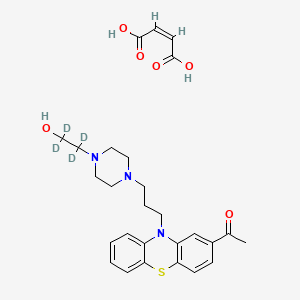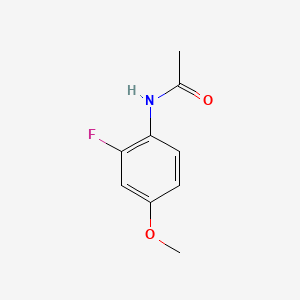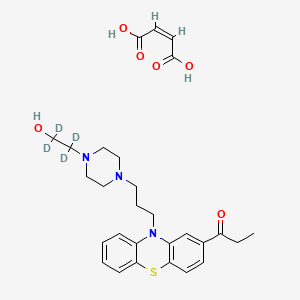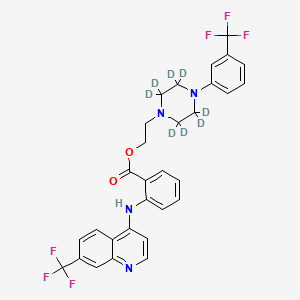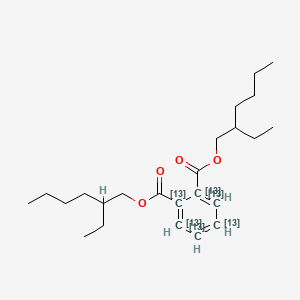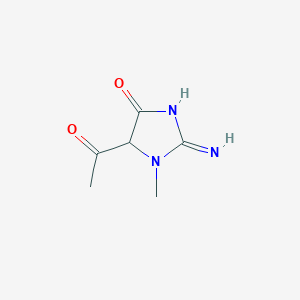
4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an acetylated amino acid derivative with a methylated imidazole precursor. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the proper formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino and acetyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with different functional groups, while substitution reactions could introduce new substituents at the amino or acetyl positions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL-’s unique combination of functional groups (acetyl, amino, and methyl) distinguishes it from other imidazole derivatives. This uniqueness may confer specific biological activities or chemical reactivity that make it valuable for research and industrial applications.
Properties
CAS No. |
136700-71-5 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.157 |
IUPAC Name |
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C6H9N3O2/c1-3(10)4-5(11)8-6(7)9(4)2/h4H,1-2H3,(H2,7,8,11) |
InChI Key |
HNQGPOSVJRUACP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)N=C(N1C)N |
Synonyms |
4H-Imidazol-4-one, 5-acetyl-2-amino-1,5-dihydro-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



